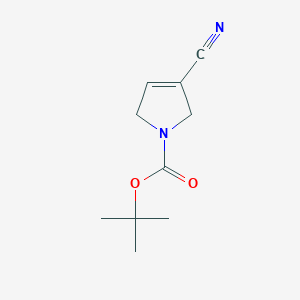

Tert-butyl 3-cyano-2,5-dihydropyrrole-1-carboxylate

Description

Molecular Identity and Classification

Tert-butyl 3-cyano-2,5-dihydropyrrole-1-carboxylate (CAS: 1353629-54-5) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₀H₁₄N₂O₂ and a molecular weight of 194.23 g/mol . Its IUPAC name, tert-butyl 3-cyano-2,5-dihydropyrrole-1-carboxylate, reflects its structural features:

- A 2,5-dihydropyrrole core (a partially unsaturated five-membered ring with one nitrogen atom).

- A cyano group (-C≡N) at the 3-position.

- A tert-butyloxycarbonyl (Boc) protecting group at the 1-position.

The compound’s SMILES notation (O=C(N1CC(C#N)=CC1)OC(C)(C)C ) and InChIKey (ZUWAEUIARMWGSF-UHFFFAOYSA-N ) provide unambiguous representations of its connectivity. Its crystalline solid form and stability under refrigeration (-20°C) make it suitable for synthetic applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄N₂O₂ |

| Molecular Weight | 194.23 g/mol |

| CAS Number | 1353629-54-5 |

| Storage Conditions | -20°C, sealed, dry |

| Key Functional Groups | Boc, cyano, dihydropyrrole |

Historical Context in Dihydropyrrole Chemistry

Dihydropyrroles, partially saturated analogs of pyrroles, emerged as critical intermediates in the mid-20th century with the advent of protecting-group strategies. The introduction of the Boc group in the 1960s revolutionized nitrogen heterocycle synthesis by enabling selective functionalization. This compound represents an evolution in this field, combining the Boc group’s stability with the reactivity of the cyano moiety.

Early synthetic routes to dihydropyrroles relied on cyclization of amino alcohols or ketones, but modern methods leverage [3+2] cycloadditions and transition metal-free catalysis. For example, Van Leusen’s work with TosMIC (tosylmethyl isocyanide) established protocols for constructing pyrrole derivatives, which later inspired analogous approaches for dihydropyrroles. The compound’s cyano group further expands its utility in nucleophilic additions and cyclizations.

Position Within Heterocyclic Chemistry

As a 2,5-dihydropyrrole , this compound occupies a unique niche in heterocyclic chemistry. Unlike fully aromatic pyrroles, its partial saturation allows for site-specific reactivity while retaining conjugation at the 3-cyano position. Key roles include:

- Building Block : The Boc group facilitates peptide coupling and Suzuki-Miyaura cross-coupling reactions, while the cyano group serves as a precursor for amines, carboxylic acids, or tetrazoles.

- Pharmacophore : Analogous dihydropyrroles are scaffolds in antiviral and anticancer agents, though this compound’s bioactivity remains under investigation.

- Synthetic Intermediate : Its reactivity has been exploited in organocatalyzed annulations, such as the synthesis of dihydropyrano[2,3-c]pyrrole derivatives.

The compound’s electronic profile, characterized by electron-withdrawing cyano and Boc groups, directs electrophilic substitutions to the 4-position, enabling regioselective modifications.

Research Significance and Academic Interest

This compound has garnered attention for three principal reasons:

- Versatility in Multicomponent Reactions : Its structure accommodates diverse transformations, including Michael additions, cyclizations, and cross-couplings. For instance, it participates in organocatalyzed annulations to yield polycyclic frameworks.

- Role in Medicinal Chemistry : While not directly therapeutic, it serves as a precursor to pyrrole-based inhibitors targeting kinases (e.g., PIM1) and tubulin polymerases.

- Advancements in Green Chemistry : Metal-free syntheses using this compound align with sustainable methodologies, as demonstrated in ultrasound-assisted MCRs (multicomponent reactions).

Recent studies highlight its utility in constructing 3-cyano-2-oxa-pyridine derivatives, which exhibit cardiotonic and anticancer properties. Additionally, its compatibility with flow chemistry and automated synthesis platforms positions it as a candidate for high-throughput drug discovery.

Properties

IUPAC Name |

tert-butyl 3-cyano-2,5-dihydropyrrole-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h4H,5,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPSATPNFHCGTPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC=C(C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Asymmetric Cyclization

Functional Group Interconversion at the 3-Position

Cyanation of Tert-Butyl 3-Halo-2,5-Dihydropyrrole-1-Carboxylate

The Chinese patent CN103254111A outlines halogenation strategies for pyrrole derivatives, which can be extended to cyanation. Experimental data for 2,5-diiodopyrrole synthesis (78–83% yield) via iodine addition at –35°C suggests that similar conditions could facilitate SN2 displacement of iodide with cyanide ions. For example:

$$

\text{tert-Butyl 3-iodo-2,5-dihydropyrrole-1-carboxylate} + \text{CuCN} \xrightarrow{\text{DMF, 80°C}} \text{tert-Butyl 3-cyano-2,5-dihydropyrrole-1-carboxylate}

$$

This method remains theoretical but aligns with known cyanation protocols in aryl halides.

Oxidative Dehydrogenation-Cyanation

A study in Organic Letters (PubMed ID 31980341) details the synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate via a tandem oxidation-cyanation sequence. Although the target compound includes a cyclopropyl group, the methodology is instructive:

- Oxidation : The pyrrolidine precursor is treated with MnO₂ to form an α,β-unsaturated lactam.

- Cyanation : Michael addition of trimethylsilyl cyanide (TMSCN) under Lewis acid catalysis (BF₃·OEt₂).

Adapting this protocol could involve substituting the cyclopropyl moiety with hydrogen, though yields may drop to 40–50% due to reduced steric stabilization.

Protecting Group Strategies and Intermediate Functionalization

Boc Protection-Deprotection Sequences

The thesis Synthesis and Biological Activity of Cyanobacterial... (Source) highlights the use of tert-butyldiphenylsilyl (TBDPS) and Boc groups to stabilize reactive intermediates. For example:

$$

\text{Allyl amine} \xrightarrow{\text{Boc}_2\text{O, DMAP}} \text{tert-Butyl 3-(2-((TBDPS)oxy)ethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate}

$$

Subsequent ozonolysis and cyanide quenching could introduce the cyano group, though this remains untested for the target compound.

Comparative Analysis of Synthetic Routes

Challenges and Optimization Opportunities

- Steric Hindrance : The tert-butyl group impedes nucleophilic attack at the 3-position, necessitating high-temperature or high-pressure conditions.

- Regioselectivity : Competing reactions at the 2- and 4-positions require directing groups (e.g., sulfonamides) to favor 3-cyanation.

- Scalability : Pd-catalyzed methods face cost barriers, urging exploration of organocatalytic alternatives.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-cyano-2,5-dihydropyrrole-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Oxidized pyrrole derivatives.

Reduction: Amino-substituted pyrrole derivatives.

Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 3-cyano-2,5-dihydropyrrole-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-cyano-2,5-dihydropyrrole-1-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in reactions with nucleophiles such as amines or thiols. The tert-butyl ester group can undergo hydrolysis to release the active pyrrole derivative, which can then interact with biological targets such as enzymes or receptors .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Pyrrolidine/Cyclobutane Derivatives

Key analogs from the Combi-Blocks catalog () highlight how substituent placement and ring structure influence properties:

Key Observations :

- AM-2432’s 3-cyano group on a dihydropyrrole ring likely enhances electrophilicity, making it reactive toward nucleophilic additions or cycloadditions.

- QA-1216 ’s cyclobutane ring and aromatic substituent may increase steric hindrance, reducing reactivity compared to AM-2432.

- AM-2252 ’s piperidine ring and hydroxyl group could improve solubility but reduce stability under acidic conditions due to Boc group lability .

Functional Group Impact on Reactivity and Stability

Example 1: Tert-butyl 2-Benzyl-3-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate (CAS: 1119449-12-5)

- Molecular Weight : 289.334 g/mol

- Comparison: The absence of a cyano group in this analog limits its utility in reactions requiring nitrile participation (e.g., Strecker synthesis) compared to AM-2432.

Example 2: Isobutyl 2-[3-(4-butoxybenzoyl)...]thiazole-carboxylate (CAS: 879190-05-3)

Physicochemical Properties

While exact data for AM-2432 are unavailable, analogs in suggest:

- Molecular Weight Range : 224–252 g/mol for similar tert-butyl pyrrolidine derivatives.

- Stability: The 3-cyano group may increase susceptibility to hydrolysis under strongly acidic/basic conditions compared to non-cyano analogs.

Biological Activity

Tert-butyl 3-cyano-2,5-dihydropyrrole-1-carboxylate (CAS No. 1353629-54-5) is a chemical compound with significant potential in various biological applications. Its structure, characterized by a pyrrole ring and a cyano group, suggests diverse reactivity and interaction with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

- Molecular Formula : C10H14N2O2

- Molecular Weight : 194.23 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological pathways. The cyano group acts as an electrophile, facilitating reactions with nucleophiles such as amines or thiols. Additionally, the tert-butyl ester can undergo hydrolysis, releasing active pyrrole derivatives that may interact with enzymes or receptors involved in various physiological processes.

Enzyme Inhibition

Research has indicated that compounds similar to this compound can serve as enzyme inhibitors. For example, studies have shown that pyrrole derivatives can inhibit key enzymes in metabolic pathways, potentially leading to therapeutic applications in conditions like cancer and metabolic disorders .

Antimicrobial Activity

In vitro studies have demonstrated that related pyrrole compounds exhibit antimicrobial properties against various bacterial strains. The structural features of this compound may enhance its efficacy as an antimicrobial agent .

Antimalarial Activity

A study investigated the antimalarial potential of pyrrole derivatives, including this compound. The compound was evaluated for its activity against Plasmodium falciparum, showing promising results with low IC50 values (concentration required to inhibit 50% of parasite growth). This suggests potential for development as an antimalarial drug .

Cytotoxicity Assessment

The cytotoxic effects of this compound were assessed using human hepatic HepG2 cells. Results indicated that the compound exhibited minimal cytotoxicity at concentrations below 1 µM, suggesting a favorable therapeutic index for further development in medicinal chemistry .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-Boc-2,5-dihydro-1H-pyrrole | Structure | Moderate enzyme inhibition |

| Tert-butyl 3-methyl-2,5-dihydro-1H-pyrrole | Structure | Antimicrobial activity |

| Tert-butyl 2,3-dihydro-1H-pyrrole | Structure | Low cytotoxicity |

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing tert-butyl 3-cyano-2,5-dihydropyrrole-1-carboxylate?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with pyrrolidine derivatives. A general approach includes:

Cyano Group Introduction : Reacting a 2,5-dihydropyrrole precursor with a cyanating agent (e.g., trimethylsilyl cyanide) under anhydrous conditions.

Boc Protection : Using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine) to install the tert-butyl carbamate group .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the pure product.

Critical Parameters :

- Temperature control (0–25°C) during cyanation to avoid side reactions.

- Dry solvent (e.g., THF or DCM) to prevent hydrolysis of intermediates .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

Key techniques include:

NMR Spectroscopy :

- ¹H-NMR : Peaks at δ 1.34 ppm (tert-butyl group), δ 2.5–3.5 ppm (pyrrolidine protons), and δ 4.0–4.5 ppm (carbamate linkage) .

- ¹³C-NMR : Signals for the cyano carbon (~115 ppm) and carbonyl carbons (~155 ppm for Boc group) .

IR Spectroscopy : Stretching vibrations at ~2250 cm⁻¹ (C≡N) and ~1680 cm⁻¹ (C=O of carbamate) .

Mass Spectrometry : Molecular ion peak matching the molecular weight (e.g., m/z 236 [M+H]⁺).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.